2-Propanol, 1-(2-chloroethoxy)-2-methyl-, also known as 1-chloro-2-methyl-2-propanol, is a chemical compound with the molecular formula and a molecular weight of approximately 108.57 g/mol. This compound features a chloroethoxy group attached to a branched alcohol structure, which contributes to its unique properties and reactivity. It is primarily recognized for its role in bio
These reactions are influenced by the specific conditions and reagents used, such as strong acids or bases.
The biological activity of 1-chloro-2-methyl-2-propanol is notable in its capacity to influence cellular processes. It has been shown to interact with various enzymes and proteins, leading to changes in cell signaling pathways, gene expression, and metabolism. In laboratory studies, its effects can vary significantly based on dosage; lower concentrations may have minimal impacts, while higher doses can induce substantial alterations in cellular behavior .
The synthesis of 1-chloro-2-methyl-2-propanol can be accomplished through several methods:
1-Chloro-2-methyl-2-propanol serves multiple purposes across various fields:
Interaction studies have shown that 1-chloro-2-methyl-2-propanol can affect cellular functions by binding to specific proteins and enzymes. Its interactions can lead to enzyme inhibition or activation, impacting metabolic pathways within cells. Additionally, studies indicate that its stability and degradation over time are critical factors when evaluating its long-term effects on biological systems .
Several compounds share structural similarities with 1-chloro-2-methyl-2-propanol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(2S)-(+)-3-Chloropropane-1,2-diol | 60827-45-4 | 0.72 |
(2R)-(-)-3-Chloropropane-1,2-diol | 57090-45-6 | 0.72 |
3-Chloro-2,2-dimethylpropan-1-ol | 13401-56-4 | 0.63 |
3-Chloro-2,2-bis(chloromethyl)propan-1-ol | 813-99-0 | 0.60 |
(R)-1-Amino-3-chloropropan-2-ol hydrochloride | 34839-14-0 | 0.57 |
What sets 1-chloro-2-methyl-2-propanol apart from these similar compounds is its specific chloroethoxy group combined with the branched alcohol structure, which enhances its reactivity profile and applicability in biochemical synthesis. Its unique properties make it a valuable intermediate for pharmaceuticals and industrial applications.